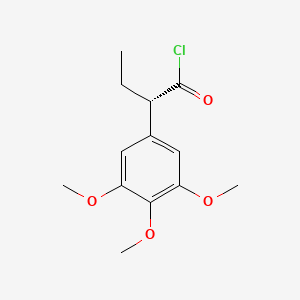
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a butanoyl chloride group attached to a 3,4,5-trimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride typically involves the reaction of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid+SOCl2→(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting material and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may interact with proteins, enzymes, or other biomolecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is unique due to its specific structure, which combines the 3,4,5-trimethoxyphenyl ring with a butanoyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17ClO4 |
|---|---|
Molekulargewicht |
272.72 g/mol |
IUPAC-Name |
(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H17ClO4/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
FFJQWNLKHHDDSA-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)






![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)

![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)


